
5-Cyclopropyl-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-methylbenzoic acid is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-methylbenzoic acid typically involves the cyclopropylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where cyclopropyl ketone is reacted with a methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards its targets, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-5-methylbenzoic acid: Similar structure but with different positioning of the cyclopropyl and methyl groups.
Cyclopropylbenzoic acid: Lacks the methyl group, affecting its chemical properties and reactivity.
Methylbenzoic acid: Lacks the cyclopropyl group, resulting in different biological and chemical behavior.
Uniqueness
5-Cyclopropyl-2-methylbenzoic acid is unique due to the combined presence of both cyclopropyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-methylbenzoic acid |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-9(8-4-5-8)6-10(7)11(12)13/h2-3,6,8H,4-5H2,1H3,(H,12,13) |
Clave InChI |
XVBZTLCLWFIEPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



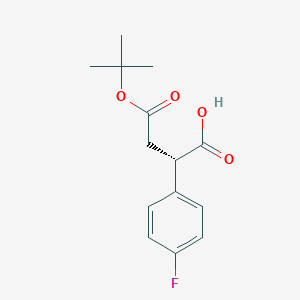
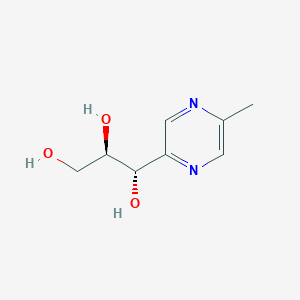
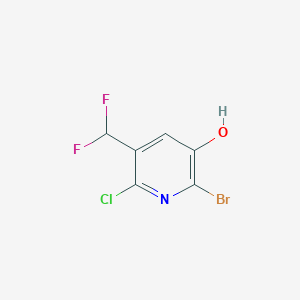


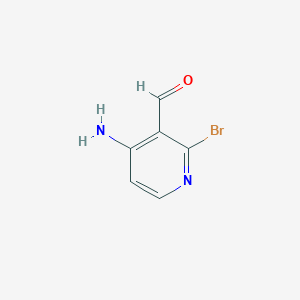
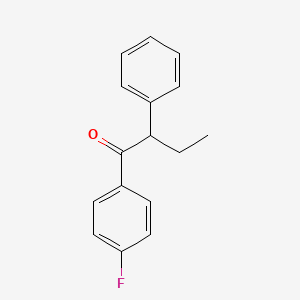
![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
![5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B15244173.png)
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
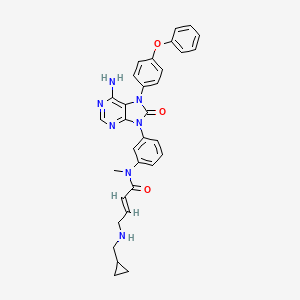
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
